2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is an organic compound characterized by a spirocyclic structure. This compound features a spiro[3.3]heptane core with a carboxylic acid functional group and a methoxyphenyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of the methoxyphenyl group: This step involves the functionalization of the spirocyclic core with a methoxyphenyl group, often through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
- Spiro[3.3]heptane-2-carboxylic acid
- 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Uniqueness
2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
1483926-17-5 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
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